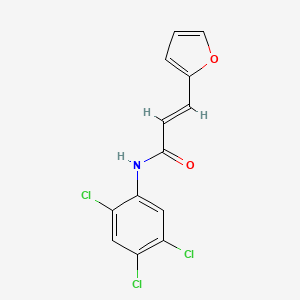
3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide, also known as FTAA, is a small molecule that has been widely used in scientific research for its ability to bind to amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. FTAA has been shown to selectively bind to amyloid fibrils, making it a useful tool for studying the formation and progression of these diseases.
Mecanismo De Acción
3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide binds to amyloid fibrils through a combination of hydrophobic and hydrogen bonding interactions. The molecule contains a furan ring that can form hydrophobic interactions with the aromatic residues present in amyloid fibrils. In addition, the molecule contains a carboxyl group that can form hydrogen bonds with the amide groups present in the fibrils.
Biochemical and Physiological Effects:
3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide has no known biochemical or physiological effects on its own. It is a small molecule that is selectively bound to amyloid fibrils and does not interact with other proteins or cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide in lab experiments is its ability to selectively bind to amyloid fibrils. This makes it a useful tool for studying the formation and progression of neurodegenerative diseases. In addition, 3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One limitation of using 3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide is that it is not specific to a particular type of amyloid fibril. It can bind to a wide range of amyloid fibrils, making it difficult to use in studies that require specific targeting of a particular protein or peptide. In addition, 3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide is not suitable for use in vivo, as it cannot cross the blood-brain barrier.
Direcciones Futuras
There are several future directions for the use of 3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide in scientific research. One area of interest is the development of 3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide-based imaging techniques for the early detection of neurodegenerative diseases. 3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide has been shown to selectively bind to amyloid fibrils in vivo, making it a potential tool for the early detection of these diseases.
Another area of interest is the development of 3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide-based therapeutics for the treatment of neurodegenerative diseases. 3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide has been shown to inhibit the aggregation of amyloid-beta peptides in vitro, making it a potential candidate for the development of disease-modifying therapies.
Overall, 3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide is a small molecule that has been widely used in scientific research for its ability to selectively bind to amyloid fibrils. It has several advantages and limitations for use in lab experiments, and there are several future directions for its use in the development of imaging techniques and therapeutics for neurodegenerative diseases.
Métodos De Síntesis
3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide can be synthesized using a modified version of the Knoevenagel condensation reaction. The reaction involves the condensation of 2,4,5-trichlorobenzaldehyde and 2-furylacrylic acid in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure 3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide.
Aplicaciones Científicas De Investigación
3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide has been used extensively in scientific research for its ability to selectively bind to amyloid fibrils. This property has been exploited in several studies to investigate the formation and progression of neurodegenerative diseases. For example, 3-(2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide has been used to study the aggregation of amyloid-beta peptides in Alzheimer's disease, the aggregation of alpha-synuclein in Parkinson's disease, and the aggregation of huntingtin protein in Huntington's disease.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2,4,5-trichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO2/c14-9-6-11(16)12(7-10(9)15)17-13(18)4-3-8-2-1-5-19-8/h1-7H,(H,17,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFGXEGQKPMJSB-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5889161.png)
![4-chloro-2-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)phenol](/img/structure/B5889164.png)
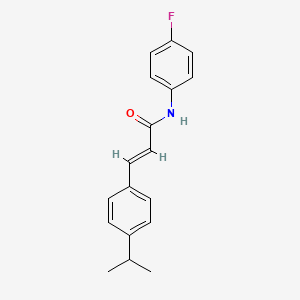

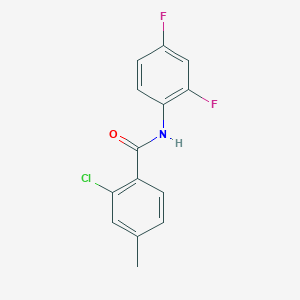
![3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5889191.png)
![N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5889194.png)
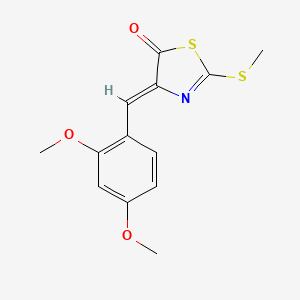
![5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5889219.png)
![2-{[(6-methyl-2-pyridinyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5889224.png)
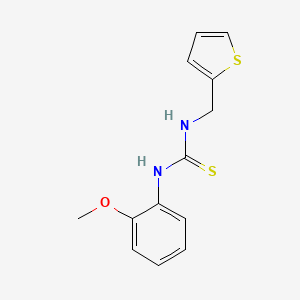
![ethyl cyano(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)acetate](/img/structure/B5889242.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5889247.png)